1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone
Description
Properties
Molecular Formula |
C9H6O3S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H6O3S/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-4H,1H3 |
InChI Key |
MGFOKQKKDUYMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=S)O2 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Aromatic Functionalization
Method Overview:
The most straightforward approach involves the functionalization of a benzodioxole derivative with a thiocarbonyl group, typically through electrophilic substitution or carbonyl replacement strategies.
- Starting Material: Benzodioxole derivatives, such as 2-hydroxybenzo[d]dioxole (salicylaldehyde derivatives).
- Step 1: Conversion of the aromatic hydroxyl group to an electrophilic site, often via formylation or halogenation.
- Step 2: Introduction of a thiocarbonyl group, commonly by reaction with thiocarbonyl transfer reagents such as Lawesson’s reagent or phosphorus pentasulfide, which facilitate the conversion of carbonyl groups to thiocarbonyls.
- Reactions are typically performed under inert atmospheres (nitrogen or argon).
- Elevated temperatures (80–150°C) facilitate the thiocarbonyl formation.
- Solvents such as tetrahydrofuran (THF), toluene, or pyridine are employed to enhance solubility and reaction efficiency.
Thiocarbonyl Functionalization of Aromatic Precursors
Method Overview:
This approach involves the synthesis of the thiocarbonyl compound by functionalizing aromatic precursors with sulfur donors, followed by specific substitution reactions.
- Step 1: Synthesis of 5-hydroxybenzo[d]dioxole derivatives.
- Step 2: Reaction with thiocarbonyl transfer reagents, such as Lawesson’s reagent, to introduce the thioxo group at the 5-position.
- Use of Lawesson’s reagent at 100°C in dry tetrahydrofuran or dichloromethane.
- Reaction times vary from 4 to 24 hours depending on substrate reactivity.
- Formation of the desired 1-(2-Thioxobenzo[d]dioxol-5-yl)ethanone with high regioselectivity and yields typically exceeding 70%.
Oxidation of Thioethers or Related Precursors
Method Overview:
Oxidation of sulfur-containing intermediates such as thioethers or thiols is a common route to the target compound.
- Step 1: Synthesis of a thioether precursor, such as 2-(benzo[d]dioxol-5-yl)ethyl sulfide.
- Step 2: Oxidation using mild oxidants like hydrogen peroxide, m-chloroperbenzoic acid, or iodine to generate the thioxo group.
- Mild oxidants at room temperature or slight heating (25–50°C).
- Solvents such as acetic acid, dichloromethane, or ethanol.
- High selectivity and compatibility with various functional groups.
Synthesis via Thionoester Intermediates
Method Overview:
Recent literature indicates that thionoesters serve as versatile intermediates for the synthesis of thiocarbonyl compounds, including 1-(2-Thioxobenzo[d]dioxol-5-yl)ethanone.
- Step 1: Preparation of methyl thionoesters from corresponding carboxylic acids or acyl chlorides.
- Step 2: Reaction of methyl thionoesters with nucleophiles such as amines or alcohols under basic or catalytic conditions to introduce the ethanone moiety.
- Reflux in ethanol or acetonitrile with catalytic amounts of base (e.g., potassium carbonate).
- Reaction times typically range from 4 to 12 hours.
- The synthesis of methyl thionoesters is well-documented, and their subsequent transformation into the target compound is supported by mechanisms involving nucleophilic attack and rearrangement.
Mechanistic Insights and Optimization
Mechanism of Formation:
The key step involves the nucleophilic attack on electrophilic centers of aromatic or aliphatic precursors, followed by sulfur transfer or substitution to introduce the thioxo group. For example, Lawesson’s reagent operates via sulfur transfer to carbonyl groups, converting them into thiocarbonyls.
- Use of dry, inert atmospheres to prevent oxidation.
- Temperature control to balance reaction rate and selectivity.
- Choice of solvents to enhance solubility and reaction efficiency.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives have been shown to inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzo[d][1,3]dioxole: A parent compound that lacks the thioxo group.
Thioxo derivatives: Compounds with similar thioxo functional groups but different core structures.
Uniqueness: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is unique due to the combination of the benzodioxole ring and the thioxo group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a thioxo group attached to a benzodioxole moiety, which is known for its diverse biological applications. The molecular formula is , and it possesses a molecular weight of approximately 211.25 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thioacetic acid or related thio compounds. The reaction conditions often include heating under reflux in solvents such as ethanol or methanol to facilitate the formation of the thioxo group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives related to this compound have demonstrated cytotoxic activity against various cancer cell lines, including KB cells, indicating potential anti-cancer properties .
Antioxidant Properties
The antioxidant activity of benzodioxole derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The thioxo group may enhance this activity by stabilizing radical intermediates.
Enzyme Inhibition
Molecular docking studies have shown that related compounds can inhibit key enzymes involved in cancer progression. For example, derivatives have been tested against histone deacetylase and DNA methyltransferase, which are crucial for epigenetic regulation in cancer cells .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A practical approach involves reacting benzo[d][1,3]dioxol-5-yl precursors with thioacetylating agents. For example, 1-(benzo[d][1,3]dioxol-5-yl)ethanone (a structural analog) is synthesized via Friedel-Crafts acylation, followed by thionation using Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group . Key parameters include temperature (80–120°C), anhydrous conditions, and inert atmospheres to prevent oxidation. Yields typically range from 70–85%, with purity confirmed by HPLC .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers are critical?
- Methodological Answer :
- NMR : The thioxo group (C=S) appears as a deshielded carbon signal at ~200 ppm in NMR. Aromatic protons in the benzo[d][1,3]dioxole ring resonate between δ 6.8–7.2 ppm in NMR .
- IR : Strong C=S stretching vibrations are observed at 1100–1200 cm .
- Mass Spectrometry : The molecular ion peak ([M]) corresponds to m/z 224 (CHOS), with fragmentation patterns confirming the thioxo moiety .
- X-ray Crystallography : SHELX software is widely used for structural refinement, though the thioxo group may introduce challenges in electron density mapping .
Advanced Research Questions
Q. How does the thioxo group influence the compound’s reactivity in functionalization reactions?
- Methodological Answer : The thioxo group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic substitutions (e.g., with amines or alcohols) and cycloadditions. For example, it reacts with hydrazines to form thiosemicarbazides, which are precursors for heterocyclic scaffolds like thiadiazoles. Computational studies (DFT) predict higher reactivity compared to non-thionated analogs, with activation energies ~15–20 kJ/mol lower . Experimental validation involves kinetic monitoring via UV-Vis spectroscopy under varying pH (4–10) .
Q. What are the potential biological targets of this compound, and how can its activity be optimized?
- Methodological Answer : Preliminary studies on structural analogs suggest activity against microbial efflux pumps and cancer cell lines (e.g., MCF-7, IC ~50 µM). Structure-activity relationship (SAR) optimization involves:
- Substitution : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position of the benzodioxole ring enhances antimicrobial potency .
- Hybridization : Conjugation with azetidine or piperidine rings (via Mannich reactions) improves blood-brain barrier penetration for neuropharmacological applications .
- In vitro assays : Use standardized protocols (CLSI guidelines) for MIC determination against S. aureus and E. coli .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Methodological Answer : The thioxo group induces disorder in crystal lattices due to its polarizable electron cloud. Strategies include:
- Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts.
- Twinned Data Refinement : SHELXL’s TWIN and BASF commands resolve overlapping reflections .
- Hydrogen Bonding : Co-crystallization with acetic acid stabilizes the lattice via O-H···S interactions, improving R-factor convergence to <5% .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structural validation?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or solvent effects. Approaches include:
- Variable-Temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures (e.g., 40–80°C) .
- DFT Calculations : Gaussian09 simulations compare theoretical and experimental chemical shifts to validate tautomer ratios .
- Cross-Validation : Correlate IR carbonyl stretches (1680–1720 cm) with X-ray bond lengths (C=O ~1.21 Å; C=S ~1.61 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
